molecular formula C11H10ClN B3228034 (6-Chloronaphthalen-2-yl)methanamine CAS No. 1261453-93-3

(6-Chloronaphthalen-2-yl)methanamine

Cat. No.: B3228034
CAS No.: 1261453-93-3
M. Wt: 191.65
InChI Key: RXKWMRASYFJDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloronaphthalen-2-yl)methanamine is an organic compound with the molecular formula C11H10ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the 6th position and a methanamine group is attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloronaphthalen-2-yl)methanamine typically involves the chlorination of naphthalene followed by the introduction of the methanamine group. One common method is:

    Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 6-chloronaphthalene.

    Amination: The 6-chloronaphthalene is then subjected to a reaction with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the methanamine group at the 2nd position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6-Chloronaphthalen-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

(6-Chloronaphthalen-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (6-Chloronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. For instance, derivatives of this compound act as competitive inhibitors of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of the enzyme, they prevent the binding of its natural substrate, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromonaphthalen-2-yl)methanamine: Similar structure with a bromine atom instead of chlorine.

    (6-Fluoronaphthalen-2-yl)methanamine: Similar structure with a fluorine atom instead of chlorine.

    (6-Iodonaphthalen-2-yl)methanamine: Similar structure with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of (6-Chloronaphthalen-2-yl)methanamine lies in its specific chemical properties imparted by the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

(6-chloronaphthalen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKWMRASYFJDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloronaphthalen-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Chloronaphthalen-2-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(6-Chloronaphthalen-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(6-Chloronaphthalen-2-yl)methanamine
Reactant of Route 5
(6-Chloronaphthalen-2-yl)methanamine
Reactant of Route 6
(6-Chloronaphthalen-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.